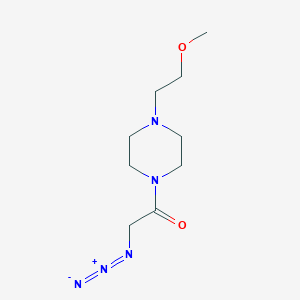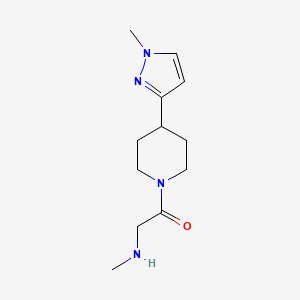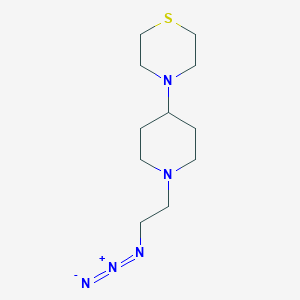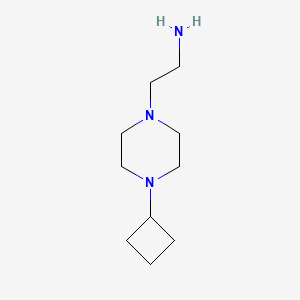
6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Descripción general
Descripción
“6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid” is likely a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridine derivatives are often synthesized using protocols for functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid” would likely include a pyridine ring with a carboxylic acid group and two chlorophenyl groups attached at different positions .Aplicaciones Científicas De Investigación
1. Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients The compound is a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridines, which include this compound, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The compound can be used in the synthesis of indole derivatives .
Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
The compound can be used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives via functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate .
4. Deposition on the Surface of a Bulk Insulator 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid, which bears three functional groups: bromophenyl, chlorophenyl, and carboxylic acid group, facilitates the deposition of BPCPPCA molecules on the surface of a bulk insulator (calcite) at room temperature leading to hierarchical polymerization .
Synthesis of 4H-1,3,5-oxadiazine Derivatives
The compound can be used in the synthesis of 4H-1,3,5-oxadiazine derivatives . These derivatives are based on the dehydrosulfurization of N-amidoalkylated thioureas .
Propiedades
IUPAC Name |
6-chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKIPKLSFPBJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



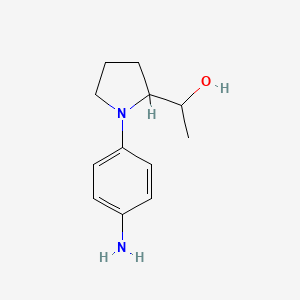
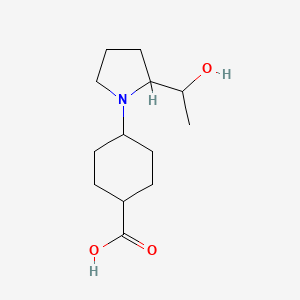

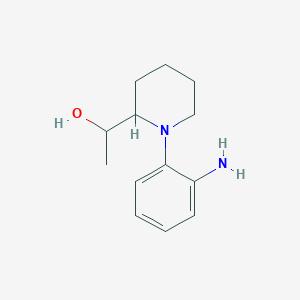
![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477773.png)
![3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477776.png)



